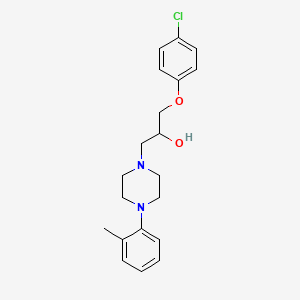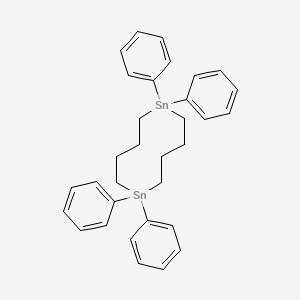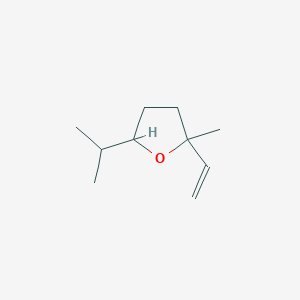
2-Ethenyl-2-methyl-5-propan-2-yloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-2-methyl-5-propan-2-yloxolane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-5-propan-2-yloxolane with ethyl carbonate in the presence of a catalyst . The reaction conditions often include a temperature range of 60°C to 270°C and the use of solvents such as ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
2-Ethenyl-2-methyl-5-propan-2-yloxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydrox
特性
CAS番号 |
71635-17-1 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
2-ethenyl-2-methyl-5-propan-2-yloxolane |
InChI |
InChI=1S/C10H18O/c1-5-10(4)7-6-9(11-10)8(2)3/h5,8-9H,1,6-7H2,2-4H3 |
InChIキー |
GPVKUNYYWAKDRY-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC(O1)(C)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



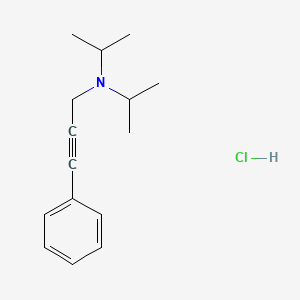
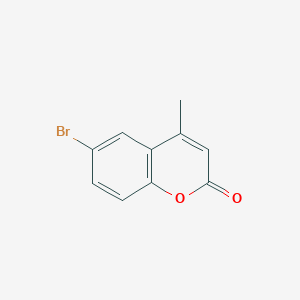
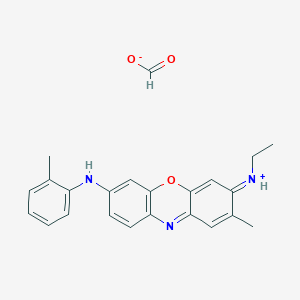
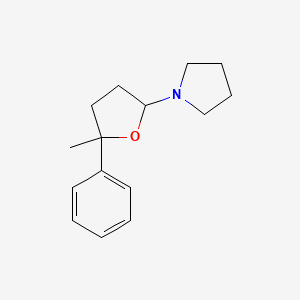
![Phosphine, [1,4-phenylenebis(methylene)]bis[diphenyl-](/img/structure/B14481441.png)
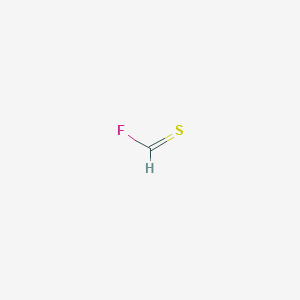

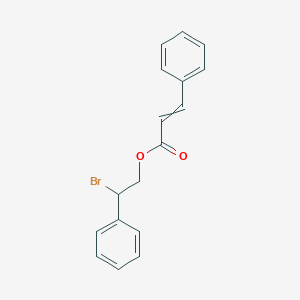
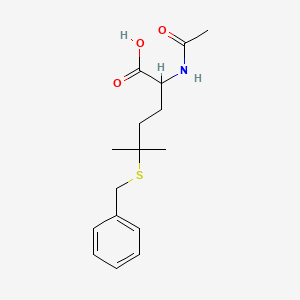
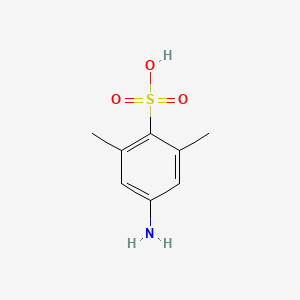
![5-Nitrothieno[2,3-c][1,2]thiazol-3-amine](/img/structure/B14481483.png)
